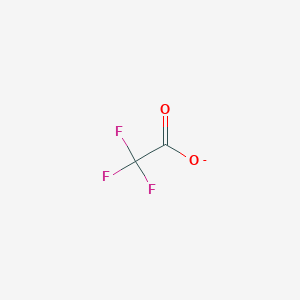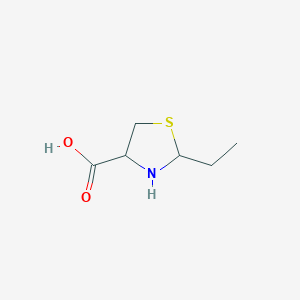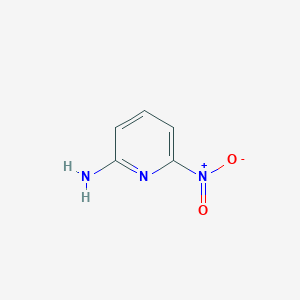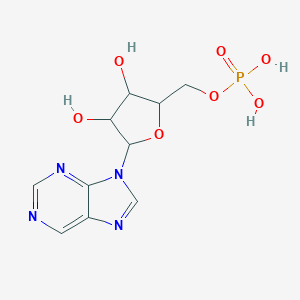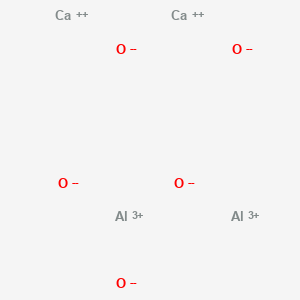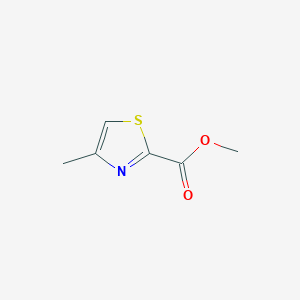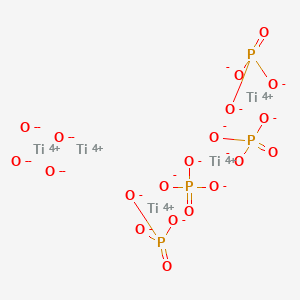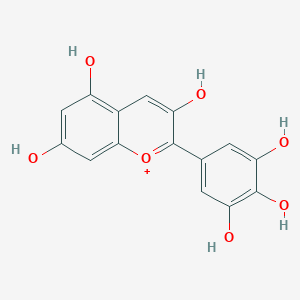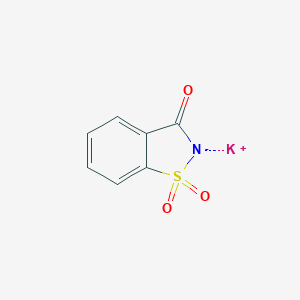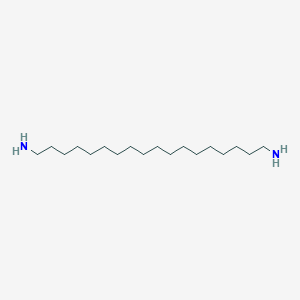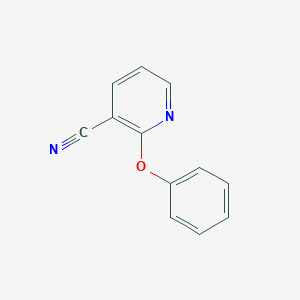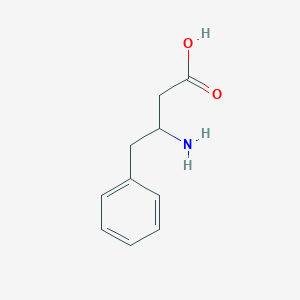
3-Amino-4-phenylbutanoic acid
描述
Synthesis Analysis
Synthesis of 3-amino-4-phenylbutanoic acid can be approached through various methods. A notable method involves the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis (Andruszkiewicz & Silverman, 1990). Another approach is the reaction of nitromethane with benzyl bromide, leading to various intermediate compounds before finally synthesizing the target compound (Xiao, 2005).
Molecular Structure Analysis
The molecular structure of 3-amino-4-phenylbutanoic acid has been studied using various methods, including X-ray crystallography. Such analyses are crucial in understanding the compound's stereochemistry and physical behavior (Nakamura et al., 1976). Additionally, quantum chemical computations provide insights into its vibrational spectra and potential energy distribution, aiding in the interpretation of its molecular structure (Charanya et al., 2020).
Chemical Reactions and Properties
3-Amino-4-phenylbutanoic acid shows interesting reactivity due to its amino and carboxy terminal groups. It can form tetrazole-containing derivatives, which have been synthesized and studied for their yields and potential applications (Putis et al., 2008).
Physical Properties Analysis
Investigations into the physical properties of 3-amino-4-phenylbutanoic acid have focused on its vibrational spectra, using IR and Raman spectroscopy. These studies help in understanding the compound's stability and behavior in different environments (Yalagi, 2022).
Chemical Properties Analysis
The chemical properties of 3-amino-4-phenylbutanoic acid are influenced by its functional groups and molecular structure. Density functional theory (DFT) calculations and spectroscopic studies provide insights into its electron distribution, molecular orbitals, and reactivity (Raajaraman et al., 2019).
科学研究应用
Treatment of Diabetes
- Scientific Field : Medical Science, Endocrinology
- Application Summary : 3-Amino-4-phenylbutanoic acid derivatives are used as inhibitors of the dipeptidyl peptidase-IV enzyme (DP-IV inhibitors). These inhibitors are useful in the treatment or prevention of diseases in which the dipeptidyl peptidase-IV enzyme is involved, such as diabetes and particularly type 2 diabetes .
Treatment of Spinal Muscular Atrophy (SMA)
- Scientific Field : Medical Science, Neurology
- Application Summary : 4-Amino-3-phenylbutanoic acid (Phenibut) is employed as an orally bioavailable agent for the treatment of Spinal Muscular Atrophy (SMA) .
Dietary Supplement
- Scientific Field : Nutrition and Dietary Supplements
- Application Summary : Phenibut, also known as “β-phenyl-γ-aminobutyric acid” or “4-amino-3-phenylbutyric acid HCl”, is found as an ingredient in some dietary supplements . These supplements are sold for a variety of uses, including sleep, stress reduction, and nootropic (“smart pill”) effects .
- Results or Outcomes : There are reports of adverse health effects associated with phenibut use, and some evidence suggests that continued use can lead to dependence and increased tolerance .
Treatment of Various Conditions
- Scientific Field : Medical Science
- Application Summary : 3-Amino-4-phenylbutanoic acid derivatives are used in the treatment of various conditions, including hyperglycemia, low glucose tolerance, insulin resistance, obesity, lipid disorders, dyslipidemia, hyperlipidemia, hypertriglyceridemia, hypercholesterolemia, low HDL levels, high LDL levels, atherosclerosis and its sequelae, vascular restenosis, irritable bowel syndrome, inflammatory bowel disease, other inflammatory conditions, pancreatitis, abdominal obesity, neurodegenerative disease, retinopathy, nephropathy, neuropathy, Syndrome X, ovarian hyperandrogenism (polycystic ovarian syndrome), and other disorders where insulin resistance is a component .
Neurotransmission and Nociception
- Scientific Field : Neuroscience
- Application Summary : 3-Amino-4-phenylbutanoic acid, also known as Phenibut, is known to interact with GABA receptors . This interaction plays a role in neurotransmission and nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli .
Treatment of Neurodegenerative Diseases
安全和危害
未来方向
属性
IUPAC Name |
3-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBLKINTLPEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298932 | |
| Record name | 3-amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenylbutanoic acid | |
CAS RN |
15099-85-1 | |
| Record name | β-Aminobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15099-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015099851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15099-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




